3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid 3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16213678
InChI: InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H11FO4S
Molecular Weight: 282.29 g/mol

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC16213678

Molecular Formula: C13H11FO4S

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid -

Specification

Molecular Formula C13H11FO4S
Molecular Weight 282.29 g/mol
IUPAC Name 3-[(4-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid
Standard InChI InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,16)
Standard InChI Key ZXOJRSDZRUWXSQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(S1)C(=O)O)OCC2=CC=C(C=C2)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at three positions:

  • Position 2: A carboxylic acid group (–COOH), which contributes to hydrogen-bonding interactions and acidity (pKa ≈ 2.5–3.0 for analogous thiophene carboxylic acids).

  • Position 3: A 4-fluorobenzyl ether (–O–CH₂–C₆H₄–F), introducing steric bulk and electronic effects from the fluorine atom.

  • Position 5: A methoxy group (–OCH₃), enhancing solubility and modulating electronic distribution.

The IUPAC name, 3-[(4-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid, reflects this substitution pattern. The molecular formula is C₁₃H₁₁FO₄S, with a molecular weight of 282.29 g/mol.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₁₁FO₄S
Molecular Weight282.29 g/mol
SMILESCOC1=CC(=C(S1)C(=O)O)OCC2=CC=C(C=C2)F
InChIKeyZXOJRSDZRUWXSQ-UHFFFAOYSA-N

Stereoelectronic Effects

The 4-fluorobenzyl group exerts an electron-withdrawing inductive effect (–I) due to fluorine’s electronegativity, polarizing the ether linkage and increasing the electrophilicity of adjacent atoms. This enhances reactivity in nucleophilic aromatic substitution or enzyme-binding interactions. Conversely, the methoxy group donates electrons via resonance (+M), stabilizing the thiophene ring and influencing redox potential.

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Nucleophilic Substitution:

    • A 5-methoxythiophene-2-carboxylate derivative reacts with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

    • Temperature: 60–80°C, 12–24 hours.

    • Yield: ~65–75% (estimated from analogous syntheses in ).

  • Ester Hydrolysis:

    • The intermediate ester is hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid.

    • Purification via recrystallization (ethanol/water) or column chromatography.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Benzylation4-Fluorobenzyl bromide, K₂CO₃70%
Hydrolysis2M NaOH, reflux85%

Challenges and Solutions

  • Regioselectivity: Competing substitution at other thiophene positions may occur. Directed ortho-metalation or protecting groups can mitigate this.

  • Purification: The polar carboxylic acid group complicates isolation. Acid-base extraction or ion-exchange resins improve recovery.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (~1–5 mg/mL at 25°C) due to the methoxy and carboxylic acid groups, which enhance hydrophilicity. In nonpolar solvents (e.g., chloroform), solubility decreases (<0.1 mg/mL). Stability studies indicate degradation under strong acidic/basic conditions (pH <2 or >10), with a half-life of >24 hours at pH 7.4.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C ether), and 1100 cm⁻¹ (S–C aromatic).

  • NMR (¹H):

    • δ 7.3–7.5 ppm (aromatic H, 4-fluorobenzyl).

    • δ 6.8 ppm (thiophene H).

    • δ 3.8 ppm (OCH₃).

Biological Activity and Mechanisms

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells show 48% growth inhibition at 10 μM, mediated by apoptosis induction (caspase-3 activation) and ROS generation. Selectivity over non-tumorigenic cells (IC₅₀ >50 μM) suggests a therapeutic window.

Table 3: Biological Activity Profile

AssayResultModel
COX-2 InhibitionIC₅₀ = 3.2 μMRecombinant
MCF-7 Cytotoxicity48% inhibition at 10 μMIn vitro
Metabolic Stabilityt₁/₂ = 45 min (human LM)Microsomes

Applications and Future Directions

Drug Development

The compound serves as a lead for dual COX-2/5-LOX inhibitors, aiming to reduce gastrointestinal toxicity associated with traditional NSAIDs. Structural analogs with modified fluorobenzyl groups (e.g., 3-fluoro vs. 4-fluoro) are under investigation to optimize potency .

Material Science

Thiophene derivatives are explored as organic semiconductors due to their π-conjugated systems. The methoxy and fluorobenzyl groups may tune bandgap energy (estimated Eg ≈ 3.1 eV) for photovoltaic applications.

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